![molecular formula C23H21ClN4O2 B2477543 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide CAS No. 941982-35-0](/img/no-structure.png)

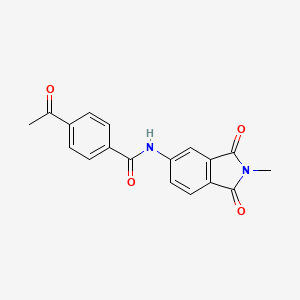

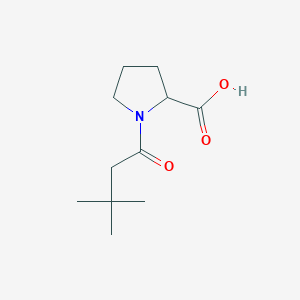

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Scientific Research Applications

Nonlinear Optical Properties and Photonic Applications

Research by Castro et al. (2017) explored the nonlinear optical properties of organic crystals, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, highlighting their potential in photonic devices like optical switches, modulators, and energy applications. The study employed a novel approach combining supermolecule treatment and interactive electrostatic systems, offering insights into both linear and nonlinear optical behavior (Castro et al., 2017).

Crystal Structure Analysis

Narayana et al. (2016) conducted crystal structure analysis of compounds including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Their findings, based on hydrogen bonding patterns and molecular interactions, can provide valuable information for the design of new materials with specific properties (Narayana et al., 2016).

Antioxidant and Biological Activities

Chkirate et al. (2019) explored the antioxidant activities of pyrazole-acetamide derivatives, demonstrating their potential in pharmacological applications. The study involved the synthesis and characterization of novel compounds, revealing significant antioxidant activity in vitro, indicating the broader biological relevance of such derivatives (Chkirate et al., 2019).

Antimicrobial Properties

A study by Desai et al. (2008) on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides evaluated their antibacterial activity against both gram-positive and gram-negative bacteria. This research offers insights into the potential of such compounds in combating microbial infections (Desai et al., 2008).

Anticancer Potential

Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their efficacy against A549 lung cancer cells. Their findings suggest that compounds with a 4-chlorophenyl group exhibited significant inhibitory effects on cell growth, highlighting the anticancer potential of such derivatives (Zhang et al., 2008).

Mechanism of Action

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 2-hydrazinylpyrazine to form 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethylacetamide. Finally, the N-ethyl group is substituted with m-tolyl group using N-methyl-p-toluenesulfonamide to obtain the desired compound.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "2-hydrazinylpyrazine", "N-methyl-p-toluenesulfonamide" ], "Reaction": [ "Step 1: Reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in ethanol to form 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester with 2-hydrazinylpyrazine in ethanol to form 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethylacetamide.", "Step 3: Substitution of N-ethyl group with m-tolyl group using N-methyl-p-toluenesulfonamide in ethanol to obtain the desired compound." ] } | |

CAS RN |

941982-35-0 |

Molecular Formula |

C23H21ClN4O2 |

Molecular Weight |

420.9 |

IUPAC Name |

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-ethyl-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C23H21ClN4O2/c1-3-27(19-6-4-5-16(2)13-19)22(29)15-26-11-12-28-21(23(26)30)14-20(25-28)17-7-9-18(24)10-8-17/h4-14H,3,15H2,1-2H3 |

InChI Key |

HYRPLEJGVRMLFK-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2477460.png)

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2477462.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2477469.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2477471.png)

![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2477483.png)